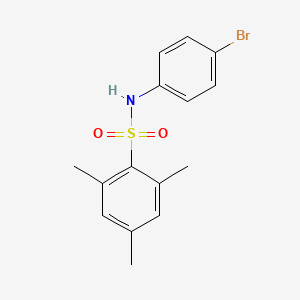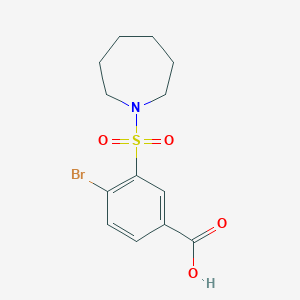
N-(2-bromo-4-methylphenyl)-3,4,5-trimethoxybenzamide
Overview
Description
N-(2-bromo-4-methylphenyl)-3,4,5-trimethoxybenzamide (also known as BMTB) is a chemical compound that has gained significant attention in the field of neuroscience research. This compound is known to interact with a specific protein called TRPC6, which is involved in the regulation of calcium ion channels in the brain. BMTB has been shown to modulate the activity of TRPC6, leading to a number of physiological and biochemical effects. In
Mechanism of Action
BMTB interacts with TRPC6 by binding to a specific site on the protein. This binding leads to a conformational change in the protein, which alters its activity. Specifically, BMTB has been shown to increase the activity of TRPC6, leading to an influx of calcium ions into the cell. This influx of calcium ions can then trigger a number of downstream signaling pathways, ultimately leading to changes in neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects:
The modulation of TRPC6 activity by BMTB has been shown to have a number of biochemical and physiological effects. For example, BMTB has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory. BMTB has also been shown to increase the firing rate of neurons in the hippocampus and prefrontal cortex, two brain regions that are important for cognitive function. Additionally, BMTB has been shown to affect calcium signaling in various cell types, including smooth muscle cells and cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using BMTB in lab experiments is its specificity for TRPC6. This allows researchers to selectively modulate the activity of TRPC6 without affecting other calcium ion channels. Additionally, BMTB has been shown to have a relatively low toxicity profile, making it a safe compound to use in experiments. However, there are also limitations to using BMTB in lab experiments. For example, the synthesis of BMTB can be challenging and time-consuming, which may limit its availability for some researchers. Additionally, the effects of BMTB on TRPC6 activity may vary depending on the cell type and experimental conditions used.
Future Directions
There are a number of future directions for research on BMTB and its effects on TRPC6 activity. One area of interest is the role of TRPC6 in neurological disorders such as Alzheimer's disease and epilepsy. BMTB has been shown to enhance LTP, which is impaired in these disorders, suggesting that modulating TRPC6 activity may have therapeutic potential. Additionally, the effects of BMTB on calcium signaling in other cell types, such as immune cells, are not well understood and warrant further investigation. Finally, the development of more efficient synthesis methods for BMTB could increase its availability for researchers and accelerate its use in lab experiments.
Scientific Research Applications
BMTB has been extensively studied in the field of neuroscience research due to its ability to modulate the activity of TRPC6. TRPC6 is a calcium ion channel that is expressed in various regions of the brain, including the hippocampus, amygdala, and prefrontal cortex. The modulation of TRPC6 activity by BMTB has been shown to affect a number of physiological and biochemical processes, including synaptic plasticity, neuronal excitability, and calcium signaling.
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4/c1-10-5-6-13(12(18)7-10)19-17(20)11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXNAYSBZDIMDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B3441405.png)
![1-(4-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3441417.png)


![4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B3441432.png)
![2-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B3441433.png)
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3441437.png)
![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B3441439.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3441445.png)
![1-(4-{4-[(5-bromo-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3441450.png)

![3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B3441478.png)

